Boiling Point Elevation of 3.1°C vs. 2,4-Dichloro Regioisomer Reflects Distinct Intermolecular Interactions
The 3,5-dichlorophenoxy substitution pattern on the target compound results in a predicted boiling point of 448.9°C at 760 mmHg, compared to 445.8°C for the 2,4-dichlorophenoxy regioisomer (CAS 85391-64-6), representing a +3.1°C elevation [1][2]. The flash point is correspondingly higher: 225.3°C vs. 223.4°C (+1.9°C). Both isomers share the same molecular formula (C13H6Cl3NOS), molecular weight (330.62 g/mol), and calculated density (1.554 g/cm³), confirming that the boiling point difference arises specifically from the altered chlorine substitution pattern on the phenoxy ring rather than from gross compositional differences. The symmetrical 3,5-dichloro arrangement produces a different molecular dipole moment and packing efficiency compared to the asymmetric 2,4-dichloro arrangement, directly affecting vapor pressure and thermal behavior [1].
| Evidence Dimension | Boiling point at 760 mmHg (predicted) |
|---|---|
| Target Compound Data | 448.9°C (CAS 85391-68-0, 3,5-dichloro isomer) |
| Comparator Or Baseline | 445.8°C (CAS 85391-64-6, 2,4-dichloro regioisomer) |
| Quantified Difference | +3.1°C (0.7% relative increase) |
| Conditions | Predicted/calculated values at 760 mmHg; data from ChemBlink and PINPOOLS |
Why This Matters
For procurement decisions involving distillation-based purification or high-temperature process chemistry, the 3.1°C boiling point difference between regioisomers is analytically resolvable and can affect separation efficiency and thermal stability margins during scale-up.
- [1] PINPOOLS. 4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole (CAS 85391-68-0). Boiling Point: 448.9°C at 760 mmHg; Flash Point: 225.3°C. Available at: https://pinpools.com (Accessed 2026-05-06). View Source
- [2] PINPOOLS. 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole (CAS 85391-64-6). Boiling Point: 445.8°C at 760 mmHg; Flash Point: 223.4°C. Available at: https://pinpools.com/en/marketplace/4-chloro-2-24-dichlorophenoxybenzothiazole-85391-64-6 (Accessed 2026-05-06). View Source
